

JQAD1: A Technical Guide to a Selective EP300 Degradator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JQAD1

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Abstract

JQAD1 is a potent and selective degrader of the histone acetyltransferase EP300, a critical regulator of gene expression implicated in various cancers. As a proteolysis-targeting chimera (PROTAC), **JQAD1** utilizes the cell's own ubiquitin-proteasome system to achieve targeted degradation of EP300, offering a promising therapeutic strategy for malignancies dependent on this protein. This document provides an in-depth technical overview of **JQAD1**, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Introduction to JQAD1

JQAD1 is a heterobifunctional molecule designed to selectively induce the degradation of the E1A binding protein p300 (EP300).^[1] EP300 is a histone acetyltransferase (HAT) that plays a crucial role in chromatin remodeling and the transcriptional activation of numerous genes, including oncogenes like MYC.^{[2][3][4]} By targeting EP300 for degradation, **JQAD1** effectively downregulates the expression of genes critical for cancer cell proliferation and survival.^{[5][6]}

Developed from the EP300/CBP inhibitor A-485, **JQAD1** is conjugated to a ligand for the E3 ubiquitin ligase cereblon (CRBN).^{[7][8]} This PROTAC design facilitates the formation of a ternary complex between EP300 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of EP300.^[1] Notably, **JQAD1** displays selectivity for EP300 over its

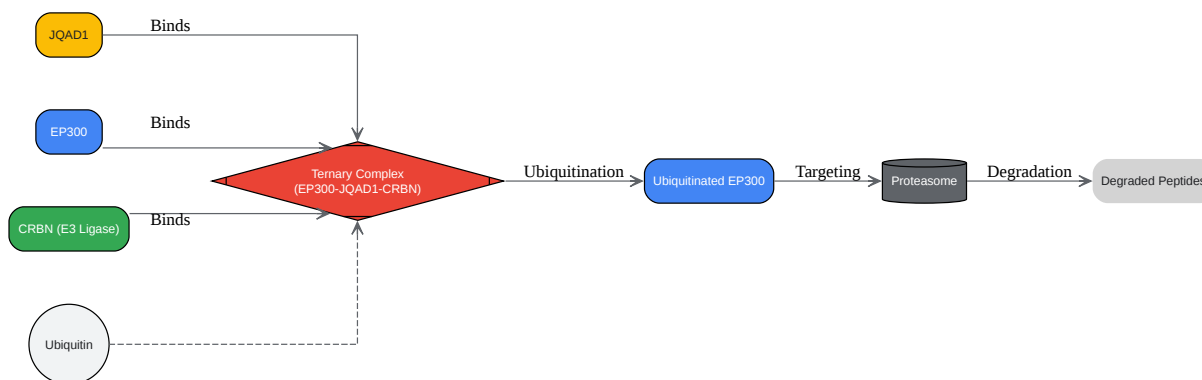
close paralog, CREB-binding protein (CBP), at concentrations that induce EP300 degradation, which is a significant advantage in minimizing off-target effects.[5][7]

Chemical Structure of **JQAD1**:

- Molecular Formula: $C_{48}H_{52}F_4N_6O_9$ [8]
- Molecular Weight: 933.0 g/mol [8]
- CAS Number: 2417097-18-6[7]

Mechanism of Action

JQAD1 operates through the PROTAC mechanism, which hijacks the cellular ubiquitin-proteasome system to eliminate the target protein.



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Fig. 1: Mechanism of **JQAD1**-mediated EP300 degradation.

The process begins with **JQAD1** simultaneously binding to both EP300 and the CRBN E3 ubiquitin ligase, forming a ternary complex.^[1] This proximity induces the transfer of ubiquitin molecules from the E3 ligase complex to EP300. The polyubiquitinated EP300 is then recognized and degraded by the 26S proteasome, leading to a reduction in cellular EP300 levels.^[7]

Quantitative Data

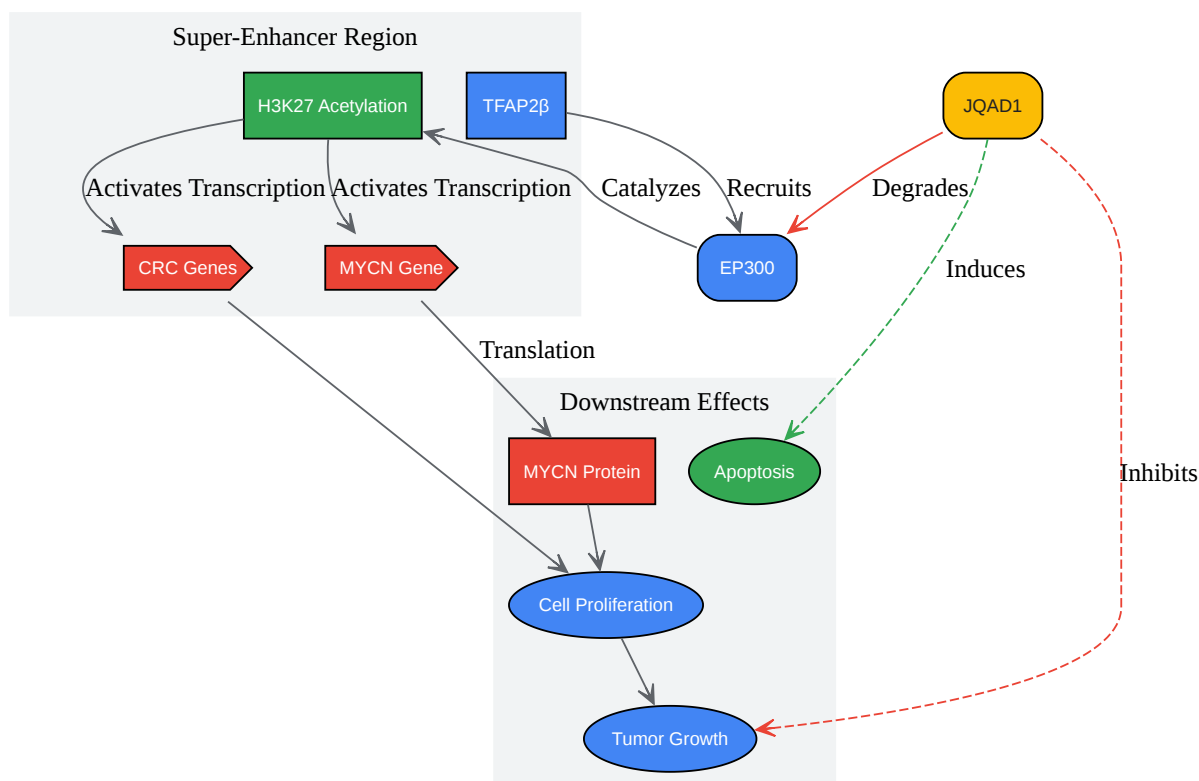
The efficacy of **JQAD1** has been quantified across various cancer cell lines, primarily in neuroblastoma and multiple myeloma. The following tables summarize the key performance metrics.

Parameter	Cell Line	Value	Reference
DC ₅₀ (Degradation Concentration)	Neuroblastoma Cell Lines	≤ 31.6 nM	^[7] ^[9]
IC ₅₀ (Inhibitory Concentration)	MM1S (Multiple Myeloma)	50 nM (72h treatment)	^[10]

DC₅₀: The concentration of the degrader required to induce 50% degradation of the target protein. IC₅₀: The concentration of the drug that inhibits a biological process by 50%.

Impact on Signaling Pathways

Degradation of EP300 by **JQAD1** has significant downstream effects on oncogenic signaling pathways, most notably those regulated by MYCN and super-enhancers.



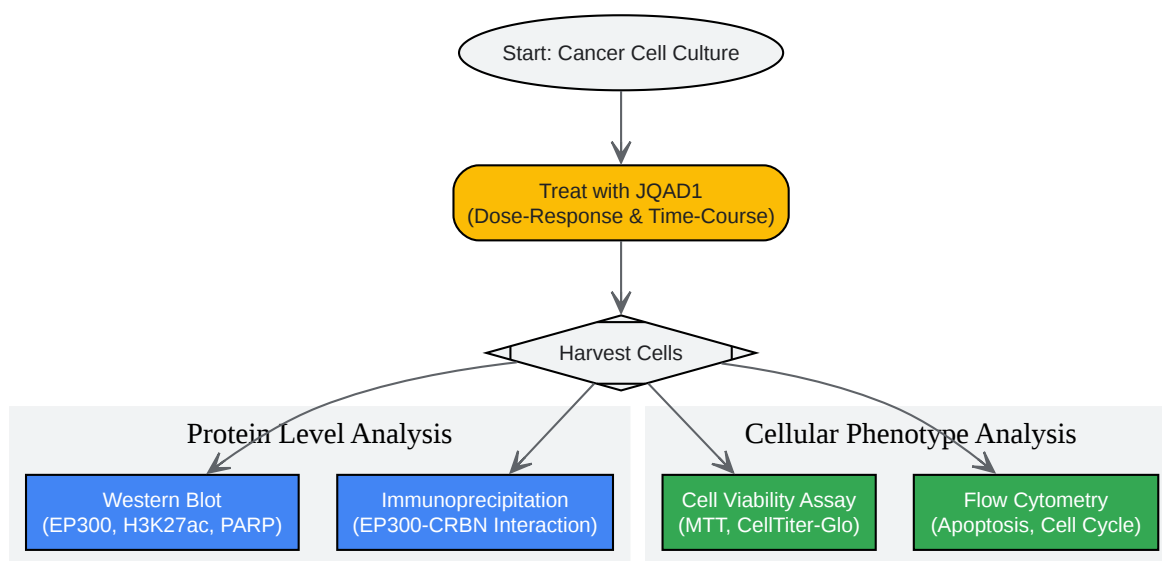
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Fig. 2: Signaling pathways affected by **JQAD1**.

In neuroblastoma, EP300 is recruited to super-enhancers by transcription factors such as TFAP2β, where it catalyzes the acetylation of histone H3 at lysine 27 (H3K27ac).[1][6] This epigenetic mark is crucial for maintaining the high levels of transcription of oncogenes like MYCN and other core regulatory circuitry (CRC) genes.[1][7] By degrading EP300, **JQAD1** leads to a reduction in H3K27ac at these super-enhancers, resulting in the transcriptional downregulation of MYCN and other CRC genes.[5][7] This ultimately suppresses tumor cell proliferation and induces apoptosis.[5][11]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of JQAD1.



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- To cite this document: BenchChem. [JQAD1: A Technical Guide to a Selective EP300 Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854791#jqad1-as-a-selective-ep300-degrader]

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